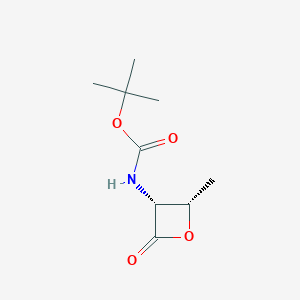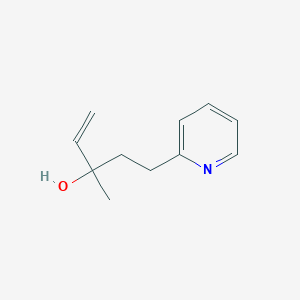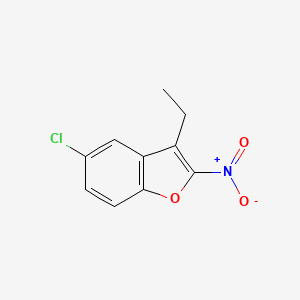
5-Chloro-3-ethyl-2-nitro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-ethyl-2-nitro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position, an ethyl group at the 3rd position, and a nitro group at the 2nd position on the benzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethyl-2-nitro-1-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with the desired substituents.
Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been developed to enhance reaction efficiency and reduce reaction times . These methods are particularly useful for producing large quantities of benzofuran derivatives for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-3-ethyl-2-nitro-1-benzofuran undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Reduction of the nitro group: results in the formation of 5-Chloro-3-ethyl-2-amino-1-benzofuran.
Substitution of the chlorine atom: can lead to various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-3-ethyl-2-nitro-1-benzofuran has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Chloro-3-ethyl-2-nitro-1-benzofuran depends on its specific application. In biological systems, benzofuran derivatives can interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The chlorine atom and ethyl group can also influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
5-Chloro-2-nitrobenzofuran: Similar structure but lacks the ethyl group at the 3rd position.
3-Ethyl-2-nitrobenzofuran: Similar structure but lacks the chlorine atom at the 5th position.
5-Chloro-3-ethylbenzofuran: Similar structure but lacks the nitro group at the 2nd position.
Uniqueness: 5-Chloro-3-ethyl-2-nitro-1-benzofuran is unique due to the specific combination of substituents on the benzofuran ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
33094-75-6 |
|---|---|
Formule moléculaire |
C10H8ClNO3 |
Poids moléculaire |
225.63 g/mol |
Nom IUPAC |
5-chloro-3-ethyl-2-nitro-1-benzofuran |
InChI |
InChI=1S/C10H8ClNO3/c1-2-7-8-5-6(11)3-4-9(8)15-10(7)12(13)14/h3-5H,2H2,1H3 |
Clé InChI |
PUGOGUAIRFEAQO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(OC2=C1C=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-6-methoxybenzo[d]isoxazol-3-ylamine](/img/structure/B14017240.png)
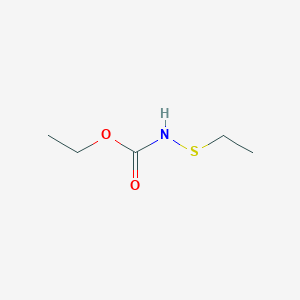
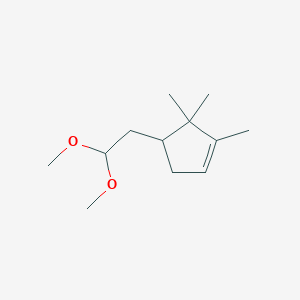

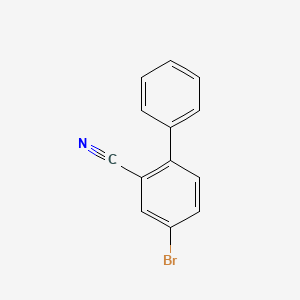

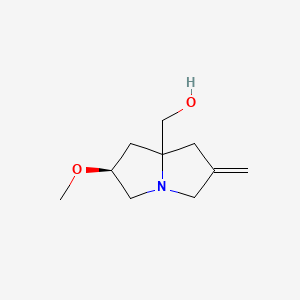
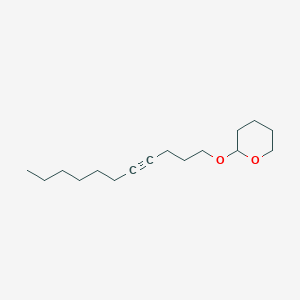
![[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate](/img/structure/B14017291.png)
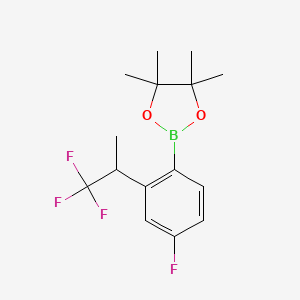
![4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B14017298.png)
